molecular formula C18H17Cl3N6O3 B444247 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE

2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE

Cat. No.: B444247
M. Wt: 471.7g/mol
InChI Key: RYOSPXVQPHMSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, nitro, and methyl groups attached to a pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole rings, followed by the introduction of the chloro, nitro, and methyl groups through various substitution reactions. The final step involves the acylation of the pyrazole derivative with an appropriate acylating agent to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This compound’s structure allows for a wide range of chemical modifications and applications, making it a valuable tool in scientific research.

Properties

Molecular Formula

C18H17Cl3N6O3

Molecular Weight

471.7g/mol

IUPAC Name

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]acetamide

InChI

InChI=1S/C18H17Cl3N6O3/c1-9-17(11(3)25(23-9)7-12-4-5-13(19)6-14(12)20)22-15(28)8-26-10(2)16(21)18(24-26)27(29)30/h4-6H,7-8H2,1-3H3,(H,22,28)

InChI Key

RYOSPXVQPHMSSG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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